

# 2',5-Dichloro-2-(methylamino)benzophenone

## physical and chemical properties

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### Compound of Interest

Compound Name: 2',5-Dichloro-2-(methylamino)benzophenone

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## An In-depth Technical Guide to 2',5-Dichloro-2-(methylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2',5-Dichloro-2-(methylamino)benzophenone** is a chlorinated and N-methylated derivative of benzophenone. Its chemical structure, featuring two chlorinated phenyl rings and a methylamino group, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of reactive sites, including the secondary amine and the carbonyl group, allows for a variety of chemical transformations, leading to the formation of complex heterocyclic structures. This guide provides a comprehensive overview of the physical and chemical properties of **2',5-Dichloro-2-(methylamino)benzophenone**, its synthesis, and its critical role in the development of therapeutic agents.

### Chemical Identity and Molecular Structure

- IUPAC Name: [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone[1]
- CAS Number: 5621-86-3[1]
- Molecular Formula: C<sub>14</sub>H<sub>11</sub>Cl<sub>2</sub>NO[1]

- Molecular Weight: 280.15 g/mol [2]

The molecular structure of **2',5-Dichloro-2-(methylamino)benzophenone** is characterized by a central ketone group connecting a 2-chlorophenyl ring and a 5-chloro-2-(methylamino)phenyl ring.

Caption: Molecular structure of **2',5-Dichloro-2-(methylamino)benzophenone**.

## Physical Properties

A summary of the key physical properties of **2',5-Dichloro-2-(methylamino)benzophenone** is presented in Table 1. This data is essential for its handling, purification, and application in various chemical reactions.

Property	Value	Source
Appearance	Yellow needles or crystalline solid	[3][4]
Melting Point	94.0 - 95.3 °C	[3]
Solubility	Methanol: Soluble DMSO: 50 mg/mL (requires sonication)	[5][6]

### Experimental Protocol for Melting Point Determination:

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an impure substance, the melting point is typically lower and occurs over a wider range. A standard method for determining the melting point involves a capillary tube and a calibrated heating apparatus.

- **Sample Preparation:** A small amount of the crystalline **2',5-Dichloro-2-(methylamino)benzophenone** is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument.[7]

- **Heating and Observation:** The apparatus is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point. The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire solid has melted ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .

## Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2',5-Dichloro-2-(methylamino)benzophenone**.

$^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific peak assignments are not readily available in the searched literature, the presence of aromatic protons, a methyl group, and an amine proton would be expected in the  $^1\text{H}$  NMR spectrum. The  $^{13}\text{C}$  NMR spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon. The availability of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra has been noted.<sup>[1][8]</sup>

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for **2',5-Dichloro-2-(methylamino)benzophenone** include:

- N-H stretch: Around 3300-3500  $\text{cm}^{-1}$
- C=O stretch (ketone): Around 1650-1680  $\text{cm}^{-1}$ <sup>[9]</sup>
- C-Cl stretch: Around 600-800  $\text{cm}^{-1}$
- Aromatic C-H and C=C stretches: In their characteristic regions.

The availability of an FTIR spectrum has been documented.<sup>[1]</sup>

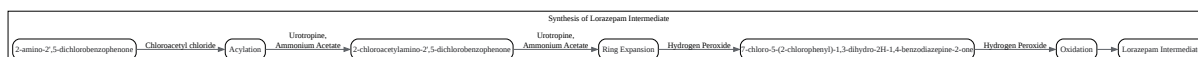
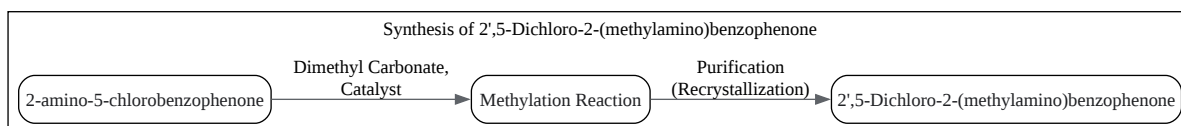
Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of **2',5-Dichloro-2-**

**(methylamino)benzophenone** shows a molecular ion peak ( $M^+$ ) at  $m/z$  279.[1] Other significant fragments are observed at  $m/z$  244 and 281.[1]

## Synthesis

A common and efficient method for the synthesis of **2',5-Dichloro-2-(methylamino)benzophenone** involves the N-methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate as a methylating agent in the presence of a catalyst.[3] This method is advantageous due to the low toxicity of dimethyl carbonate compared to traditional methylating agents like dimethyl sulfate.[3]



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